Product packaging for Isovitexin 2''-O-arabinoside(Cat. No.:CAS No. 53382-71-1)

Isovitexin 2''-O-arabinoside

Cat. No.: B1591032
CAS No.: 53382-71-1
M. Wt: 564.5 g/mol
InChI Key: ACRIYYKEWCXQOS-XAYOXWHSSA-N
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Description

Contextualization within Flavonoid Glycosides Research

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. They are characterized by a general structure of a 15-carbon skeleton, consisting of two phenyl rings and a heterocyclic ring. Flavonoid glycosides are a major subgroup where one or more sugar molecules are attached to the flavonoid core.

Isovitexin (B1672635) 2''-O-arabinoside is a specific type of flavonoid glycoside. cymitquimica.com Its core, or aglycone, is isovitexin, which is itself a C-glycoside of the flavone (B191248) apigenin (B1666066). What distinguishes Isovitexin 2''-O-arabinoside is the further attachment of an arabinose sugar moiety at the 2'' position of the glucose that is C-glycosidically linked to the apigenin backbone. smolecule.com This C-glycosidic bond, where the sugar is directly attached to a carbon atom of the flavonoid skeleton, confers greater stability against hydrolysis compared to the more common O-glycosidic bonds. smolecule.com

The presence of the additional arabinose unit makes this compound a disaccharide derivative. smolecule.com This specific glycosylation pattern influences its solubility, bioavailability, and interaction with biological targets, setting it apart from its parent compound, isovitexin, and other related flavonoids. smolecule.com Research into such complex glycosides is crucial for understanding the structure-activity relationships within the flavonoid class.

Significance in Natural Product Chemistry and Phytochemistry

The study of this compound is of considerable importance to natural product chemistry and phytochemistry. Its isolation and structural elucidation from various plant sources contribute to the ever-expanding library of known natural compounds. First identified in the leaves of rye (Secale cereale), it has since been found in other members of the grass family (Poaceae), such as oats (Avena sativa), as well as in other plants like Vaccaria hispanica. medchemexpress.comchemfaces.comresearchgate.net

The identification of this compound in different plant species is significant for chemotaxonomy, the classification of plants based on their chemical constituents. Furthermore, understanding its biosynthetic pathway provides insights into the complex enzymatic processes within plants. The synthesis of such glycosides involves specific glycosyltransferases that catalyze the attachment of sugar moieties to the flavonoid core.

From a chemical perspective, the rotational isomerism exhibited by this compound is a subject of academic interest. sciencepublishinggroup.com This phenomenon, arising from restricted rotation around a single bond, can be studied using techniques like variable-temperature nuclear magnetic resonance (NMR) spectroscopy to determine the energy barriers between different conformations. sciencepublishinggroup.com

Overview of Current Academic Research Landscape and Trajectories

Current research on this compound is multifaceted, exploring its chemical properties and potential biological activities. Investigations into its anti-inflammatory effects have shown that it can downregulate the expression of COX-1 and COX-2 mRNA in macrophages and inhibit the production of prostaglandin (B15479496) E2. researchgate.netresearchgate.netresearchgate.net

Studies have also pointed towards its potential antioxidant and neuroprotective properties. cymitquimica.comsmolecule.com Research has suggested that it may protect neuronal cells from damage, making it a candidate for further investigation in the context of neurodegenerative diseases. smolecule.com Additionally, its role in modulating cellular signaling pathways is an active area of research. cymitquimica.com

Another trajectory of research focuses on its effects on osteoblast differentiation, with studies indicating that it can increase the activity of alkaline phosphatase and promote BMP-2-induced osteoblast differentiation in cell cultures. medchemexpress.com The anti-diabetic effects of this compound are also being explored, with some studies utilizing animal models to investigate its potential.

The continued exploration of its biological activities, coupled with advancements in analytical techniques for its detection and characterization, will likely lead to a deeper understanding of this complex flavonoid glycoside and its potential applications.

Detailed Research Findings

A summary of the key research findings on this compound is presented in the table below.

Research AreaKey Findings
Natural Occurrence Isolated from plants such as Secale cereale (rye), Avena sativa (oats), and Vaccaria hispanica. medchemexpress.comchemfaces.comresearchgate.net
Chemical Structure A C-glycosylflavone with an arabinose sugar attached to the 2''-position of the glucose on the isovitexin backbone. smolecule.com
Chemical Properties Exhibits rotational isomerism due to restricted rotation around a single bond. sciencepublishinggroup.com
Anti-inflammatory Activity Shown to downregulate COX-1 and COX-2 mRNA expression and inhibit prostaglandin E2 production in macrophages. researchgate.netresearchgate.netresearchgate.net
Antioxidant & Neuroprotective Effects Possesses antioxidant properties and has been suggested to have neuroprotective effects against oxidative stress-induced neuronal damage. cymitquimica.comsmolecule.com
Osteoblast Differentiation Increases alkaline phosphatase activity and promotes BMP-2-induced osteoblast differentiation in C2C12 cells. medchemexpress.com
Anti-diabetic Potential Investigated for its anti-diabetic effects in animal models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O14 B1591032 Isovitexin 2''-O-arabinoside CAS No. 53382-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-7-16-20(33)22(35)25(40-26-23(36)19(32)13(31)8-37-26)24(39-16)18-12(30)6-15-17(21(18)34)11(29)5-14(38-15)9-1-3-10(28)4-2-9/h1-6,13,16,19-20,22-28,30-36H,7-8H2/t13-,16+,19-,20+,22-,23+,24-,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRIYYKEWCXQOS-XAYOXWHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308592
Record name Isovitexin 2′′-O-arabinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53382-71-1
Record name Isovitexin 2′′-O-arabinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53382-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isovitexin 2′′-O-arabinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Distribution in Biological Systems

Botanical Sources and Plant Families

This compound has been identified in several plant species, with a notable prevalence in the grass family (Poaceae).

Isovitexin (B1672635) 2''-O-arabinoside is recognized as a flavonoid present in the plantlets of Avena sativa L., commonly known as oats. glpbio.commedchemexpress.comchemicalbook.comchemsrc.com Research on oat sprouts has highlighted the presence of this compound alongside steroidal saponins (B1172615) like avenacoside B and 26-deglucoavenacoside B. semanticscholar.org Studies suggest that these compounds, including Isovitexin 2''-O-arabinoside, contribute to the plant's biological activities. semanticscholar.org

The seeds of Vaccaria hispanica have been found to contain this compound, where it can constitute approximately 0.2% of the dry weight. smolecule.com In the context of traditional Chinese medicine, the seeds of Vaccaria segetalis, known as "Wang-Bu-Liu-Xing," are sometimes stir-fried. This processing method can lead to the degradation of another compound, vaccarin (B1429031), which in turn yields this compound. researchgate.netresearchgate.net Further analysis of Vaccaria hispanica seeds has also identified related flavonoid glycosides, such as vaccarin H, which is an isovitexin 2''-O-alpha-L-arabinopyranosyl derivative. researchgate.net

The initial isolation of this compound was from the primary leaves of Secale cereale (rye). smolecule.comchemfaces.com It was discovered alongside its galactoside counterpart. smolecule.com The structural confirmation of the compound was achieved through methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), with acid hydrolysis and chromatography confirming the arabinose linkage. smolecule.com

As a member of the flavonoid class, this compound is commonly found in plants belonging to the Poaceae (grass) family. Its presence has been noted in various parts of these plants, including bamboo leaves, rice bran, and wheat bran. Research has also identified this compound and its isomers in different cultivars of barley (Hordeum vulgare), another member of the Poaceae family. mdpi.com

While this compound itself is prominent in the Poaceae family, other derivatives of isovitexin are found in different plant species. For instance, fresh leaves of Wasabia japonica Matsum. (wasabi) contain several novel isovitexin derivatives. researchgate.netlookchem.com These include compounds where a trans-sinapoyl group is attached at the C-7 position. researchgate.netlookchem.com Studies on wasabi flowers have also led to the isolation of a new compound, 2″-O-trans sinapoyl isovitexin. researchgate.netjst.go.jp Other identified isovitexin derivatives in wasabi include isovitexin 4'-O-glucoside. nih.gov

Accumulation and Localization within Plant Tissues

The accumulation of this compound and related compounds can vary within different parts of a plant. In rye (Secale cereale), it was first isolated from the primary leaves. smolecule.comchemfaces.com In oat (Avena sativa), it is found in the young plantlets. glpbio.commedchemexpress.comchemicalbook.comchemsrc.com For Vaccaria hispanica, the seeds are the primary location of this compound. smolecule.com In barley, different isovitexin derivatives, including this compound, have been found to be discriminatory between cultivars when analyzing leaf extracts. mdpi.com The localization of related compounds in barley, such as hordatine A β-D-glucopyranoside, has been suggested to be in the aleurone layer of the grains. researchgate.net Furthermore, studies on chalcone (B49325) synthase, a key enzyme in flavonoid biosynthesis, have shown that it can be inhibited by isovitexin glycosides in rye leaves, suggesting a regulatory role for these compounds within the leaf tissue. canterbury.ac.nz

Influence of Environmental and Developmental Factors on Biosynthesis

The production of flavonoids, including this compound, is significantly influenced by both environmental stimuli and the developmental stage of the plant. These factors can trigger changes in the plant's metabolic pathways, leading to variations in the accumulation of these compounds. mdpi.com

Environmental Factors:

Light: Light is a crucial environmental factor affecting flavonoid biosynthesis. core.ac.uk Ultraviolet (UV) radiation, particularly UV-B, is a known inducer of flavonoid production in many plants. core.ac.ukmdpi.comnih.govnih.gov Plants accumulate flavonoids in their epidermal cells as a protective mechanism to filter UV radiation. nih.gov Studies have shown that UV-B exposure can significantly increase the content of various flavonoids by upregulating the genes and enhancing the activity of key enzymes in the flavonoid biosynthetic pathway, such as phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and others. mdpi.comoup.com While direct studies on UV's effect on this compound are limited, the general induction of the flavonoid pathway suggests a potential increase. For example, in black tea processing, withering time, which involves environmental changes, affects the concentration of this compound, showing an increase with longer withering. mdpi.com

Water Stress: Moisture deficit is another significant environmental stress that can alter the profile of phenolic compounds in plants. In barley, for example, water deficiency was found to cause the most significant increases in the content of chrysoeriol (B190785) and apigenin (B1666066) glycoconjugates. nih.gov A study on different barley varieties subjected to moisture deficit at various developmental stages showed changes in the levels of numerous metabolites, including an increase in isoscoparin (B3028397) 2”-O-arabinoside and sinapoyl-isovitexin 2”-O-arabinoside under certain stress conditions. nih.govmdpi.comresearchgate.net This indicates that water availability is a critical factor modulating the biosynthesis of isovitexin derivatives.

Developmental Factors:

Growth Stage: The concentration of flavonoids can change throughout the life cycle of a plant. researchgate.net Metabolite profiling of barley cultivars at the third-leaf stage of development revealed distinct differences in flavonoid content, including this compound, between cultivars. mdpi.com In oats, this compound has been identified in young plantlets. glpbio.commedchemexpress.com The biosynthesis of metabolites is dependent on the plant's genetic makeup and developmental program, which contributes to differential accumulation in various tissues and at different growth stages. mdpi.com For instance, drought tolerance and the associated metabolic responses in barley have been shown to be stage-specific. researchgate.net

Table 2: Influence of Factors on Flavonoid Biosynthesis

Factor Plant Studied Observed Effect on Flavonoid Group Specific Compound Mentioned (If any) Reference
UV-B Radiation Buckwheat Sprouts Increased total flavonoid content Not specified mdpi.com
UV-B Radiation Blueberry Calli Increased flavonols, proanthocyanidins, anthocyanins Not specified nih.gov
Moisture Deficit Barley Increased chrysoeriol and apigenin glycoconjugates Sinapoyl-isovitexin 2''-O-arabinoside nih.govmdpi.com
Withering Time Black Tea Increased concentration This compound mdpi.com
Developmental Stage Barley Cultivars Differential accumulation in leaves at third-leaf stage This compound isomer I mdpi.com

Biosynthesis, Biotransformation, and Metabolic Pathways

Precursor Compounds and Glycosidic Bond Formation

The biosynthesis of Isovitexin (B1672635) 2''-O-arabinoside is a multi-step process that relies on the availability of precursor molecules and the precise action of specific enzymes.

Isovitexin, a C-glycosylflavone, serves as the direct precursor or aglycone for the synthesis of Isovitexin 2''-O-arabinoside. ebi.ac.uk In this context, the isovitexin molecule provides the foundational structure to which an additional sugar moiety is attached. The synthesis of this compound involves the formation of a glycosidic bond between the isovitexin aglycone and an arabinose sugar. This compound is functionally related to isovitexin and is considered a metabolite of it. biosynth.comnih.gov

The attachment of the arabinose sugar to the isovitexin core is a critical step catalyzed by a specific enzyme known as a glycosyltransferase (GT). smolecule.com In plants, the glycosylation of flavonoids is mediated by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), which can attach various sugars, including arabinose, to flavonoid aglycones. nih.gov The enzymatic synthesis of this compound specifically utilizes an isovitexin arabinosyltransferase, which facilitates the transfer of an arabinosyl group to the 2''-hydroxyl group of the glucose moiety on isovitexin. smolecule.comnih.gov The sugar donor for this reaction is typically an activated sugar molecule, such as UDP-arabinose. nih.govcas.czmdpi.comfrontiersin.org

Research on oat (Avena sativa) has identified the presence of an isovitexin arabinosyltransferase in the leaf mesophyll, indicating a specific location for this biosynthetic step. nih.gov The formation of this compound is a key step in the metabolic pathway of isovitexin derivatives in certain plants. biosynth.com

The biosynthesis of isovitexin glycosides, including this compound, is part of the broader flavonoid biosynthesis pathway in plants. This pathway generates a wide array of secondary metabolites with diverse functions. The production of these glycosides can be influenced by developmental stages and environmental factors. For instance, in developing primary leaves of oat, there is a notable distribution of enzymes responsible for the synthesis of vitexin (B1683572) and isovitexin derivatives. nih.gov The biosynthesis of these compounds can also be reconstituted in microbial systems, such as E. coli, by introducing the necessary biosynthetic genes. rsc.orgresearchgate.net

The structural diversity of flavonoid glycosides is largely due to the activity of various glycosyltransferases that can add different sugars to the flavonoid core. mdpi.com The synthesis of complex glycosides like this compound highlights the intricate enzymatic machinery that plants have evolved to modify flavonoid structures.

Enzymatic Steps in Flavonoid Biosynthesis

The formation of the isovitexin aglycone itself is a result of the general flavonoid biosynthetic pathway, which involves several key enzymatic steps.

Chalcone (B49325) synthase (CHS) is a pivotal enzyme that catalyzes the first committed step in the flavonoid biosynthetic pathway. mdpi.com It belongs to the type III polyketide synthase family and is present in most plant species. mdpi.com CHS facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. mdpi.comnih.gov This reaction is a critical control point in the pathway, channeling carbon from the general phenylpropanoid pathway into flavonoid synthesis. mdpi.comnih.gov

The activity of CHS is crucial for the production of the flavanone (B1672756) naringenin, which is a common precursor for a wide range of flavonoid classes, including the flavones from which isovitexin is derived. mdpi.comnih.gov In some plants, such as Hypericum perforatum, CHS is located in the leaf mesophyll, which is also the site of flavonoid accumulation. frontiersin.org The expression and activity of CHS can be influenced by various factors, including developmental stage and environmental stimuli. frontiersin.org

The metabolic pathway leading to this compound involves several key intermediates. Following the synthesis of naringenin chalcone by CHS, chalcone isomerase (CHI) catalyzes its conversion to the flavanone naringenin. nih.gov Naringenin then serves as a precursor for the formation of the flavone (B191248) apigenin (B1666066). The C-glucosylation of a 2-hydroxyflavanone (B13135356) intermediate, derived from naringenin, leads to the formation of isovitexin. researchgate.netpnas.org

The metabolic flux through this pathway determines the relative amounts of different flavonoids produced. The conversion of a 2-hydroxyflavanone to isovitexin is a key branching point. pnas.org Once isovitexin is formed, it can be further modified by glycosylation. The synthesis of this compound represents a specific branch of this pathway, where an arabinosyltransferase acts on the isovitexin substrate. nih.gov The accumulation of specific flavonoid glycosides like this compound in certain tissues, such as the leaves of oat, suggests a tightly regulated metabolic flux towards these end products. nih.govnih.gov

Metabolic Derivatization and Conjugation Reactions

The chemical structure of this compound lends itself to a variety of metabolic modifications, including its formation from precursor molecules, its degradation from larger compounds, and its further modification through acylation.

This compound is recognized as a metabolite of isovitexin. biosynth.comnih.gov This transformation involves the enzymatic attachment of an arabinose sugar moiety to the isovitexin backbone, a process known as glycosylation. This conversion is a key step in the metabolic pathway of isovitexin, altering its physicochemical properties.

Research has demonstrated that this compound can be formed as a degradation product of vaccarin (B1429031). nih.gov Specifically, during the stir-frying process of Semen Vaccariae at approximately 120°C, vaccarin breaks down, yielding this compound. nih.govresearchgate.net This thermal degradation highlights a non-enzymatic pathway for its formation.

Further metabolic derivatization of this compound can occur through acylation, where a hydroxycinnamic acid moiety, such as sinapic acid, is attached to the molecule. This results in the formation of compounds like sinapoyl-isovitexin 2''-O-arabinoside. mdpi.com In barley, the accumulation of acylated flavones, including sinapoyl-isovitexin 2''-O-arabinoside, has been observed under conditions of water deficit. mdpi.com The acylation of flavones with hydroxycinnamic acids can alter their spectral characteristics and biological activities. mdpi.com

Precursor/Related CompoundTransformationResulting CompoundKey Findings
IsovitexinGlycosylationThis compoundRecognized as a metabolite of isovitexin. biosynth.comnih.gov
VaccarinThermal DegradationThis compoundForms during stir-frying of Semen Vaccariae. nih.govresearchgate.net
This compoundAcylationSinapoyl-isovitexin 2''-O-arabinosideAcylation with hydroxycinnamic acids like sinapic acid occurs in plants like barley, especially under stress. mdpi.com

Regulation and Control of Biosynthetic Pathways

The biosynthesis of flavonoids, including this compound, is a tightly regulated process in plants, governed by a complex interplay of genetic and environmental factors. biotech-asia.org The flavonoid biosynthetic pathway is initiated from the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA. oup.comnih.gov

The expression of structural genes encoding the enzymes of this pathway is controlled by various transcription factors, primarily from the MYB, bHLH, and WD40 protein families. nih.govmdpi.comfrontiersin.org These transcription factors can form a regulatory complex (MBW complex) that activates the transcription of downstream genes. frontiersin.org For instance, chalcone synthase (CHS) is a key enzyme in the early stages of flavonoid biosynthesis, and its activity can be inhibited by downstream flavonoid products, including this compound, demonstrating a feedback control mechanism. chemfaces.com A study on rye leaves showed that this compound caused a 50% reduction in CHS activity at a concentration of 62 μM. chemfaces.com

Environmental cues such as light and stress conditions can also significantly influence the regulation of the flavonoid biosynthetic pathway, leading to the differential accumulation of specific flavonoids. biotech-asia.orgoup.com

Advanced Analytical and Methodological Approaches

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Isovitexin (B1672635) 2''-O-arabinoside from complex mixtures, such as plant extracts, enabling its subsequent analysis. High-performance and ultra-high-performance liquid chromatography are the most frequently employed techniques due to their efficiency and resolving power.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the profiling and quantification of flavonoids, including Isovitexin 2''-O-arabinoside. When coupled with a photodiode array (PDA) detector, HPLC allows for the determination of the compound's concentration in various plant tissues. For instance, studies on Glochidion chodoense, a rare plant endemic to the Republic of Korea, have utilized HPLC-PDA to quantify this compound in leaf and branch extracts, revealing significant seasonal variations in its content . In the analysis of black tea, HPLC has been used to track how withering time affects the concentration of various chemical components, including an increase in this compound under certain conditions mdpi.com. These methods are crucial for quality control and for understanding the phytochemical composition of medicinal plants and food products semanticscholar.org.

Table 1: Example HPLC System Parameters for Flavonoid Analysis This table is interactive. You can sort and filter the data.

Parameter Condition Source
Column C18 Reverse Phase semanticscholar.orgsemanticscholar.org
Mobile Phase A Water with 0.1% Formic Acid mdpi.comsemanticscholar.org
Mobile Phase B Methanol or Acetonitrile mdpi.comsemanticscholar.org
Detection Photodiode Array (PDA)
Flow Rate 0.3 - 0.4 mL/min mdpi.comsemanticscholar.org
Injection Volume 3 µL mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These features make it exceptionally well-suited for complex metabolomics studies. UHPLC, often hyphenated with high-resolution mass spectrometry, is the platform of choice for untargeted metabolite profiling, which aims to comprehensively analyze all small molecules in a biological sample nih.gov.

In studies involving barley (Hordeum vulgare) cultivars, UHPLC-MS has been instrumental in differentiating varieties based on their unique chemical fingerprints mdpi.com. This compound has been identified as a key discriminant metabolite in these analyses, helping to distinguish between different cultivars mdpi.com. Similarly, UHPLC-MS-based metabolomics has been used to investigate the metabolic reprogramming in barley in response to chemical inducers, where this compound was found to accumulate significantly at certain time points post-treatment semanticscholar.org. The separation is typically achieved on a C18 column, which is effective for separating a wide range of compounds from polar to non-polar semanticscholar.orgmdpi.com.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound. It provides information on molecular weight and elemental composition and, through tandem MS techniques, offers detailed structural insights via fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with liquid chromatography to analyze flavonoids like this compound. It allows for the gentle ionization of molecules directly from the liquid phase, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode semanticscholar.orgmdpi.com. The choice between positive and negative modes can depend on the specific compound and the desired analytical sensitivity. In metabolomics studies of barley, both positive and negative ESI modes have been utilized to provide comprehensive information on the chemical composition of extracts semanticscholar.orgmdpi.com. LC-ESI/MS analyses have been successfully applied to identify a range of phytochemicals, including this compound, in plant extracts .

For unambiguous structural elucidation, high-resolution mass spectrometry (HRMS) is essential. Quadrupole Time-of-Flight (QTOF) mass spectrometers provide high mass accuracy (typically <5 ppm error), enabling the determination of the elemental formula of a compound and its fragments semanticscholar.org. This capability is critical for distinguishing between isomers and identifying unknown compounds in complex mixtures.

The use of UHPLC-QTOF-MS has been reported for the analysis of aqueous-methanol extracts of barley, providing high-resolution and accurate mass data for metabolite identification semanticscholar.orgmdpi.com. The PubChem database contains experimental LC-ESI-QTOF data for this compound, showing a precursor m/z of 565.152 for the [M+H]⁺ ion, which corresponds to the molecular formula C₂₆H₂₈O₁₄ nih.gov.

Table 2: High-Resolution Mass Spectrometry Data for this compound This table is interactive. You can sort and filter the data.

Parameter Value Ion Mode Source
Molecular Formula C₂₆H₂₈O₁₄ N/A nih.gov
Exact Mass 564.1479 g/mol N/A nih.gov
Precursor m/z ([M+H]⁺) 565.152 Positive nih.gov
Precursor m/z ([M-H]⁻) 563.139 Negative semanticscholar.org
Instrument Type Agilent 6530 Q-TOF / Waters SYNAPT G1 QTOF N/A semanticscholar.orgnih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to deduce the structure of a molecule by analyzing its fragmentation patterns. In this process, a specific precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions.

The fragmentation of flavonoid C-glycosides like this compound follows predictable pathways. A key fragmentation event involves the cleavage of the O-glycosidic bond, leading to the loss of the arabinose sugar moiety (a neutral loss of 132 Da). Further fragmentation of the remaining isovitexin C-glucoside core can occur through cleavages within the glucose ring. In negative ion mode, the fragmentation of a related compound, isovitexin 2''-O-glucoside, has been shown to produce a deprotonated ion [Agly+(42–18)-H]⁻ at m/z = 293, which is characteristic of the flavone (B191248) aglycone after specific cleavages mdpi.com. Analysis of the MS/MS spectra from a QTOF instrument shows major fragment ions for the [M+H]⁺ precursor of this compound at m/z values of 433.1109, 313.0700, and 283.0605, corresponding to the loss of the arabinoside and subsequent fragmentation of the glucosyl moiety nih.gov. This detailed fragmentation data is crucial for confirming the identity of the compound and distinguishing it from its isomers.

Immunochemical and Biochemical Assays in Research

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Enzyme Characterization

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a technique employed in the characterization of enzymes interacting with this compound. In studies on the key enzyme of flavonoid biosynthesis, chalcone (B49325) synthase (CHS) from rye (Secale cereale L.), SDS-PAGE analysis was used to determine the molecular weight of the purified enzyme. The analysis revealed two peptides with apparent molecular weights of 43 and 44 kilodaltons (kd) chemfaces.com.

This research also investigated the inhibitory effects of various flavonoids on CHS activity. This compound was shown to cause a 50% reduction in enzyme activity at a concentration of 62 µM chemfaces.com. This demonstrates the use of enzyme assays in conjunction with SDS-PAGE to characterize enzyme properties and identify potential inhibitors.

CompoundConcentration for 50% Enzyme Activity Reduction (µM)
Apigenin (B1666066)9
Luteolin13
CoA36
Naringenin (B18129)45
Eriodictyol45
This compound 62

In Vitro Assay Methodologies

Cell Viability Assays (e.g., MTT, CCK-8)

In vitro studies investigating the biological effects of this compound often employ cell viability assays to determine its impact on cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is one such method that has been utilized. For instance, the MTT assay was used to evaluate the neuronal viability of primary cortical neurons isolated from rat embryos to investigate the neuroprotective effects of the compound against oxidative stress-induced damage .

The principle behind the MTT assay is the conversion of the yellow tetrazolium salt MTT into a purple formazan product by mitochondrial dehydrogenases in viable cells creative-biogene.comnih.gov. The quantity of this formazan, measured by absorbance, is directly proportional to the number of living cells nih.gov.

Another widely used method is the Cell Counting Kit-8 (CCK-8) assay. This assay uses a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye soluble in the culture media dojindo.comabcam.com. The amount of formazan generated is directly proportional to the number of living cells dojindo.com. The CCK-8 assay is considered to have higher sensitivity and lower toxicity compared to other tetrazolium salts like MTT, XTT, and MTS creative-biogene.comdojindo.com.

AssayPrincipleProductMeasurement
MTT Reduction of yellow MTT by mitochondrial dehydrogenases in living cells creative-biogene.comnih.gov.Purple formazan crystals (insoluble) creative-biogene.com.Absorbance at ~570 nm after solubilization nih.gov.
CCK-8 Reduction of water-soluble WST-8 by cellular dehydrogenases in living cells dojindo.comabcam.com.Orange/yellow formazan dye (soluble) dojindo.comabcam.com.Absorbance at ~450-460 nm creative-biogene.comabcam.com.

Reactive Oxygen Species (ROS) Level Measurement

The antioxidant potential of this compound has been assessed by measuring its effect on reactive oxygen species (ROS) levels. In studies on its neuroprotective properties, ROS levels were measured using a fluorescent probe in primary cortical neurons . Overproduction of ROS is a consequence of cellular stress and can lead to damage mdpi.com. Phenolic compounds like flavonoids are known to not only scavenge free radicals directly but also to regulate the cell's redox balance ucp.pt.

Methodologies for ROS measurement include luminol-based assays. In this method, leaf discs, for example, are placed in a microtiter plate with luminol and horseradish peroxidase. The light released due to the oxidation of luminol in the presence of ROS is measured as relative light units (RLU) to monitor the kinetics of ROS production over time nih.gov.

Alkaline Phosphatase (ALP) Activity Assays

The effect of this compound on osteoblast differentiation has been evaluated using alkaline phosphatase (ALP) activity assays. Research has shown that this compound, at concentrations from 0-10 μM over three days, increases the activity of ALP in C2C12 cells medchemexpress.commedchemexpress.com. This finding suggests that the compound promotes BMP-2-induced osteoblast differentiation medchemexpress.commedchemexpress.com. While one study noted that a related extract did not reduce serum alkaline phosphatase levels in ovariectomized rats, it did inhibit bone resorption, indicating a complex role in bone metabolism ovid.com.

Application of Bioinformatics and Chemoinformatics Tools in Research

Bioinformatics and chemoinformatics tools are essential for the systematic classification, storage, and retrieval of information about chemical compounds like this compound.

Major databases such as PubChem and ChEBI (Chemical Entities of Biological Interest) from the European Bioinformatics Institute (EMBL-EBI) serve as central repositories for chemical and biological data. This compound is cataloged in these databases with unique identifiers (PubChem CID: 44468060, ChEBI: 75435) ebi.ac.uknih.gov. These entries provide comprehensive information, including:

Chemical Structure: 2D and 3D structural information nih.gov.

Physicochemical Properties: Molecular formula (C26H28O14), molecular weight (564.5 g/mol ), and other computed properties nih.gov.

Nomenclature: Depositor-supplied synonyms and IUPAC names nih.govsigmaaldrich.com.

Ontology and Classification: It is classified as an arabinoside, a C-glycosyl compound, a disaccharide derivative, and a trihydroxyflavone, with a functional relationship to isovitexin nih.gov.

Biological Role: It is recognized as a metabolite nih.gov.

These databases facilitate research by providing a standardized and manually annotated source of information, allowing scientists to find compounds with similar structures, explore related literature, and access biological activity data ebi.ac.uknih.gov.

Biological Activities and Molecular Mechanisms

Anti-inflammatory Modulatory Effects

Isovitexin (B1672635) 2''-O-arabinoside, a C-glycosyl flavonoid found in various plants, demonstrates notable anti-inflammatory properties through multiple molecular mechanisms. biosynth.comnih.gov Research has highlighted its capacity to interfere with key inflammatory cascades, from the synthesis of prostaglandins (B1171923) to the activation of immune cells and the modulation of critical signaling pathways.

A key aspect of the anti-inflammatory action of Isovitexin 2''-O-arabinoside involves the inhibition of prostaglandin (B15479496) synthesis. biosynth.com Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, contributing to pain, fever, and swelling. The compound has been shown to inhibit the production of Prostaglandin E2 (PGE2) in macrophages during inflammatory responses. researchgate.net This inhibitory effect is linked to its ability to downregulate the messenger RNA (mRNA) expression of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), the key enzymes responsible for converting arachidonic acid into prostaglandins. researchgate.netresearchgate.net

This compound and its aglycone, isovitexin, have been shown to effectively suppress the expression and production of several pivotal pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophage and microglial cell models, the isovitexin scaffold significantly reduces the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govnih.govovid.com

Furthermore, the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes that produce the inflammatory mediators nitric oxide (NO) and prostaglandins respectively, is markedly inhibited. nih.govsemanticscholar.orgnih.gov This broad-spectrum downregulation of key inflammatory molecules underscores the compound's potent anti-inflammatory capacity.

Table 1: Effect of Isovitexin and Related Flavonoids on Pro-inflammatory Mediators

Mediator Cell Line Effect Reference
TNF-α RAW 264.7 Inhibition of production nih.gov
IL-6 RAW 264.7 Inhibition of production nih.gov
iNOS RAW 264.7 Suppression of mRNA and protein expression nih.govsemanticscholar.org
COX-2 RAW 264.7 Suppression of mRNA and protein expression nih.govsemanticscholar.org

Note: Data for TNF-α, IL-6, iNOS, COX-2, and IL-1β primarily refers to studies on isovitexin, the aglycone of this compound.

Macrophages, such as the murine cell line RAW 264.7, are key players in the inflammatory process. Upon activation by stimuli like lipopolysaccharide (LPS), they release a barrage of pro-inflammatory mediators. Research demonstrates that pretreatment with isovitexin can significantly curb this inflammatory response in RAW 264.7 cells. semanticscholar.orgnih.gov It achieves this by inhibiting the production of TNF-α and IL-6 and suppressing the expression of iNOS and COX-2. nih.gov This indicates that the compound can directly modulate macrophage activation, preventing an excessive inflammatory reaction.

The anti-inflammatory effects of isovitexin and related flavonoids are rooted in their ability to modulate crucial intracellular signaling pathways. Studies on isovitexin have shown that it significantly inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-Regulated Kinase (ERK1/2). nih.gov It also prevents the degradation of IκBα, which in turn blocks the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. nih.govchemsrc.com

Furthermore, related flavonoid structures have been found to interfere with metabolic reprogramming in inflammatory cells. For instance, isoschaftoside (B191611), a similar C-glycosyl flavonoid, has been observed to reduce the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) in LPS-stimulated microglial cells. researchgate.net Other studies have pointed to the inhibition of the ERK1/2/mechanistic Target of Rapamycin (mTOR) pathway by related compounds in microglia, a pathway also linked to inflammatory processes. researchgate.netnih.gov

Neuroinflammation, driven by the activation of microglial cells like the BV-2 cell line, is a critical factor in many neurodegenerative diseases. Isovitexin has been shown to suppress the neuroinflammatory response in LPS-activated BV-2 microglia. nih.gov It effectively inhibits the expression of M1 (pro-inflammatory) microglial markers, including TNF-α, IL-6, IL-1β, iNOS, and COX-2. nih.gov By quelling the activation of these resident immune cells of the brain, the compound demonstrates its potential to mitigate inflammation within the central nervous system.

Antioxidant Properties

Beyond its anti-inflammatory activities, this compound possesses significant antioxidant properties. cymitquimica.compubcompare.ai Flavonoids are well-known for their capacity to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage, a phenomenon known as oxidative stress. Oxidative stress is closely linked with inflammation, creating a vicious cycle that contributes to tissue damage. semanticscholar.org

Studies on the parent compound, isovitexin, have demonstrated its ability to directly combat oxidative stress. In vitro, it suppresses the generation of intracellular ROS in LPS-stimulated macrophages and protects cells from cytotoxicity induced by hydrogen peroxide. semanticscholar.orgnih.gov In vivo models of acute lung injury have shown that isovitexin treatment increases the levels of endogenous antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD) and Glutathione (GSH), while reducing markers of lipid peroxidation like Malondialdehyde (MDA). nih.govchemsrc.com These findings highlight a dual mechanism of action where the compound not only directly scavenges free radicals but also bolsters the cell's own antioxidant defense systems. mdpi.com

Table 2: Summary of Antioxidant Activities of Isovitexin

Activity Model Outcome Reference
ROS Scavenging RAW 264.7 cells Suppression of LPS-induced intracellular ROS semanticscholar.orgnih.gov
Cytoprotection RAW 264.7 cells Attenuation of H2O2-induced cytotoxicity semanticscholar.org
Enzyme Regulation ALI mice Increased SOD and GSH content nih.govchemsrc.com

Reduction of Oxidative Stress

While direct studies on the reduction of oxidative stress by this compound are limited in the available scientific literature, the antioxidant properties of its parent compound, isovitexin, have been investigated. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Research indicates that isovitexin can mitigate oxidative stress by enhancing the activity of antioxidant enzymes. ucp.pt For instance, isovitexin has been shown to upregulate Nrf2, a key transcription factor that controls the expression of antioxidant proteins, and subsequently increase the levels of protective enzymes. ucp.pt Furthermore, in studies using animal models, isovitexin demonstrated a protective effect against oxidative damage in various tissues by reducing markers of oxidative stress. ucp.pt One study noted that this compound possesses antioxidant activity, though detailed mechanistic studies on this specific compound are not extensively available. researchgate.net

Scavenging of Reactive Oxygen Species

The ability of a compound to directly scavenge reactive oxygen species (ROS) is a key indicator of its antioxidant potential. While specific studies detailing the ROS scavenging mechanisms of this compound are not prevalent, extensive research on the related flavonoid, isovitexin, provides insight into this activity.

Isovitexin has demonstrated significant efficacy in scavenging various types of free radicals in a number of in vitro assays. nih.gov In one study, isovitexin exhibited potent scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a stable free radical commonly used to evaluate antioxidant capacity. nih.gov The study also reported isovitexin's ability to scavenge superoxide anion radicals, which are produced as a byproduct of oxygen metabolism and can cause significant cellular damage. nih.gov Furthermore, pretreatment of human keratinocyte cells with isovitexin was found to effectively reduce the intracellular ROS levels induced by environmental stressors. nih.gov In studies on RAW 264.7 macrophage cells, isovitexin was also shown to suppress ROS production that was induced by lipopolysaccharide (LPS). ijbs.com These findings for isovitexin suggest that this compound may possess similar ROS scavenging properties, although further research is needed to confirm this.

Osteoblast Differentiation Promotion

Enhancement of Alkaline Phosphatase (ALP) Activity

This compound has been identified as a promoter of osteoblast differentiation, a critical process in bone formation and regeneration. A key marker of early osteoblast differentiation is the activity of alkaline phosphatase (ALP), an enzyme that plays a crucial role in the mineralization of the bone matrix.

A study investigating the effects of compounds isolated from the seedlings of Avena sativa L. (oat) on osteoblast differentiation found that this compound, referred to as compound 9 in the study, significantly increased ALP activity in a dose-dependent manner. medchemexpress.com This effect was observed in the presence of bone morphogenetic protein-2 (BMP-2), a potent inducer of osteoblast differentiation. medchemexpress.com

Table 1: Effect of this compound on ALP Activity

Compound Concentration Cell Line Treatment Duration Effect on ALP Activity
This compound 0-10 μM C2C12 3 days Increases activity

Promotion of BMP-2-induced Osteoblast Differentiation in C2C12 Cells

The differentiation of myoblastic C2C12 cells into osteoblasts upon treatment with bone morphogenetic protein-2 (BMP-2) is a widely used in vitro model to study osteogenesis. Research has demonstrated that this compound actively promotes this cellular transformation.

Neuroprotective Actions

Protection Against Oxidative Stress-Induced Neuronal Damage

While direct evidence for the neuroprotective effects of this compound against oxidative stress-induced neuronal damage is not yet established in the scientific literature, the neuroprotective potential of the related compounds, vitexin (B1683572) and isovitexin, has been reported. Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases.

Studies have shown that isovitexin can protect neuronal cells from damage induced by oxidative and inflammatory insults. ucp.pt For example, isovitexin has been demonstrated to improve cell viability and reduce the generation of reactive oxygen species in neuronal cell lines exposed to toxins. ucp.pt The neuroprotective mechanisms of these related flavonoids are often attributed to their antioxidant and anti-inflammatory properties, including their ability to modulate signaling pathways involved in cell survival and death. ucp.pt Given the structural similarities, it is plausible that this compound may also exert neuroprotective effects, but specific studies are required to validate this hypothesis.

Attenuation of Neuroinflammation

This compound has demonstrated potential in mitigating neuroinflammation, a critical factor in the progression of neurodegenerative diseases. researchgate.net The compound possesses antioxidant activity which is a key mechanism in combating inflammation-related cellular damage. researchgate.net Research suggests that oat sprouts containing isovitexin-2-o-arabinoside may have immunomodulatory functions, which are relevant to controlling inflammatory responses in the body. mdpi.com While direct studies on this compound are emerging, related C-glycosyl flavonoids like isoschaftoside have been shown to exert neuroprotective effects by reducing oxidative stress. researchgate.net Specifically, isoschaftoside was found to inhibit the production of nitric oxide and pro-inflammatory cytokines in microglial cells, which are the primary mediators of neuroinflammation in the central nervous system. researchgate.net

Antimicrobial Activities

Inhibition of Bacterial Growth

This compound has been identified as an inhibitor of bacterial growth. biosynth.com Its presence has been noted in plant extracts exhibiting antimicrobial properties. researchgate.netfrontiersin.org For instance, it is one of the flavonoids found in higher relative content in the water fraction of Galla chinensis extracts, which show bioactivity. researchgate.net The compound's effectiveness can be influenced by the type of bacteria; plant extracts rich in flavonoids often show greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria, which may be due to differences in the cell wall structure. researchgate.net

Proposed Mechanisms: Inhibition of Protein Synthesis and Cell Division

The primary proposed mechanism for the antimicrobial action of this compound is the disruption of fundamental cellular processes in bacteria. biosynth.com Research indicates that the compound inhibits bacterial growth by interfering with protein synthesis and cell division within the bacterial cell wall. biosynth.com Flavonoids, in general, can interact with the membrane proteins of bacteria through their hydroxyl groups, leading to changes in membrane permeability and potential cell destruction. researchgate.net

Potential Anti-diabetic Effects (based on in vivo models)

While direct in vivo studies on this compound for diabetes are not extensively detailed, the parent compound, isovitexin, has shown significant anti-diabetic potential in animal models. Isovitexin demonstrates antihyperglycemic activity by improving insulin (B600854) secretion and reducing postprandial blood glucose levels, partly through the inhibition of enzymes like α-glucosidase and α-amylase. researchgate.net Furthermore, this compound itself has demonstrated anti-inflammatory activity by downregulating the expression of COX-1 and COX-2 mRNA in macrophages and inhibiting the production of prostaglandin E2. researchgate.netresearchgate.net Since chronic inflammation is a key component in the development and complication of diabetes, the anti-inflammatory properties of this compound suggest a potential therapeutic role in managing the disease. researchgate.net

Enzymatic Interactions and Inhibition (e.g., Chalcone (B49325) Synthase)

This compound interacts with and can inhibit certain enzymes. A notable example is its effect on Chalcone Synthase (CHS), a key enzyme in the flavonoid biosynthesis pathway. chemfaces.com In a study characterizing CHS from rye (Secale cereale L.) leaves, this compound was shown to cause a 50% reduction in the enzyme's activity at a concentration of 62 μM. chemfaces.com This inhibitory effect was observed alongside other flavonoids, indicating its role in the feedback regulation of this metabolic pathway. chemfaces.com

Table 1: Inhibition of Rye Chalcone Synthase by Various Flavonoids This interactive table summarizes the concentration of different compounds required to achieve a 50% reduction in enzyme activity.

Compound Concentration for 50% Inhibition (IC₅₀)
Apigenin (B1666066) 9 μM
Luteolin 13 μM
CoA (Coenzyme A) 36 μM
Naringenin (B18129) 45 μM
Eriodictyol 45 μM

| This compound | 62 μM |

Role as a Biologically Active Metabolite in Vivo

This compound is recognized as a biologically active metabolite in various plant and biological systems. biosynth.comnih.gov It has been shown to be a metabolite of its parent compound, isovitexin. biosynth.com It is found naturally in plants such as rye (Secale cereale), oat sprouts (Avena sativa L.), and sugarcane. mdpi.comfrontiersin.orgchemfaces.com Interestingly, its concentration can be altered by processing. For example, after stir-frying Semen Vaccariae (the seeds of Vaccaria segetalis), the content of a precursor compound, vaccarin (B1429031), decreases while the content of this compound increases. ovid.com This suggests a conversion process, possibly due to the loss of glucose molecules at high temperatures, highlighting its role as a stable metabolic or transformation product. ovid.com

Preclinical Investigations and Therapeutic Potential

In Vitro Cell Culture Studies

Osteoblast Differentiation Models (e.g., C2C12 cells)

Isovitexin (B1672635) 2''-O-arabinoside has been identified as a potential agent in promoting bone formation. In a study utilizing the C2C12 immortal mouse myoblast cell line, a common model for studying osteoblast differentiation, this flavonoid demonstrated significant bioactivity. When C2C12 cells were stimulated with bone morphogenetic protein-2 (BMP-2), a potent inducer of osteogenesis, the addition of Isovitexin 2''-O-arabinoside led to a dose-dependent increase in alkaline phosphatase (ALP) activity. nih.gov ALP is a critical early marker of osteoblast differentiation. This suggests that this compound can enhance the commitment of progenitor cells to the osteoblastic lineage. The study found that this compound, along with others isolated from Avena sativa L. (oat) seedlings, promoted osteoblast differentiation without exhibiting any cytotoxicity. nih.gov

Cell LineTreatmentKey FindingsReference
C2C12This compound + BMP-2Dose-dependent increase in Alkaline Phosphatase (ALP) activity; Promotion of osteoblast differentiation nih.gov

Macrophage Inflammation Models (e.g., RAW 264.7 cells)

The anti-inflammatory properties of this compound have been noted in the context of macrophage activity. While detailed studies specifically using the RAW 264.7 cell line are not extensively available for this specific compound, related research indicates its potential to modulate inflammatory pathways. researchgate.net For instance, this compound has been reported to exhibit anti-inflammatory effects by downregulating the expression of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) mRNA in macrophages. researchgate.net The COX enzymes are pivotal in the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. Consequently, the compound has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a major pro-inflammatory prostaglandin. researchgate.net In contrast, the related compound isovitexin has been more extensively studied in RAW 264.7 cells, where it has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS). nih.govsemanticscholar.org It also suppresses the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both the mRNA and protein levels in these cells. nih.govsemanticscholar.org

Microglial Activation Models (e.g., BV-2 cells)

The potential neuroprotective effects of this compound are linked to its ability to modulate microglial activation, a key process in neuroinflammation. While direct and detailed experimental data on this compound in BV-2 microglial cells is limited, studies on the parent compound, isovitexin, provide significant insights. Isovitexin has been shown to suppress the activation of BV-2 microglial cells and primary microglia stimulated by lipopolysaccharide (LPS). nih.gov Specifically, isovitexin treatment inhibits the production of pro-inflammatory mediators associated with the M1 microglial phenotype and promotes an anti-inflammatory M2 phenotype. nih.gov This includes the suppression of M1 markers like TNF-α, IL-6, IL-1β, iNOS, and COX-2, and the enhancement of M2 markers. nih.gov Extracts containing isovitexin have demonstrated anti-neuroinflammatory effects in BV-2 cells by inhibiting the NF-κB and MAPK signaling pathways. mdpi.com Although these findings pertain to isovitexin, they suggest a promising avenue of research for its arabinoside derivative.

Primary Neuronal Cell Culture Models

Research specifically investigating the direct effects of this compound on primary neuronal cells is currently scarce. However, the neuroprotective potential of the broader class of compounds to which it belongs is recognized. For instance, the related compound vitexin (B1683572) has demonstrated neuroprotective effects in primary cultures of mouse cerebral cortical neurons by inhibiting NMDA receptors. ekb.eg Furthermore, isovitexin has been shown to have neuroprotective activity against glutamate-induced cell damage in mouse hippocampal slices. mdpi.com Given that neuroinflammation, often driven by activated microglia, contributes to neuronal damage, the anti-inflammatory properties of isovitexin and its derivatives suggest a potential indirect neuroprotective role. nih.gov Further research is needed to elucidate the direct interactions of this compound with primary neuronal cells and its potential to protect against various neurotoxic insults.

In Vivo Animal Model Research

Streptozotocin (B1681764) (STZ)-induced Diabetic Rat Models

There is a lack of specific in vivo research on the effects of isolated this compound in streptozotocin (STZ)-induced diabetic rat models. However, studies on the parent compound, isovitexin, have shown antihyperglycemic properties in both normal and diabetic rats. researchgate.net Isovitexin has been reported to attenuate the rise in blood glucose levels. researchgate.net Review articles summarizing the effects of vitexin and isovitexin in diabetes mellitus suggest that these compounds target diverse pathophysiological and metabolic pathways. researchgate.net One study noted that the processing of Semen Vaccariae through stir-frying led to a decrease in the content of vaccarin (B1429031) and an increase in the content of isovitexin-2''-O-arabinoside, though the therapeutic implications of this change in the context of diabetes were not explored in an animal model. ovid.com

Evaluation in Neuroinflammation-mediated Disorders

This compound has been identified as a compound with potential anti-inflammatory properties. researchgate.netbiosynth.com While direct and extensive studies on its specific role in neuroinflammation are emerging, the therapeutic activities of its parent compound, isovitexin, provide significant insights. Neuroinflammation is a key pathological feature in many neurodegenerative diseases, characterized by the activation of microglia, the resident immune cells of the central nervous system. researchgate.netmdpi.com Activated microglia release a cascade of pro-inflammatory cytokines and mediators, contributing to neuronal damage.

Preclinical investigations using the microglial BV-2 cell line have demonstrated the anti-neuroinflammatory potential of isovitexin. In studies involving lipopolysaccharide (LPS)-induced inflammation, a standard model for mimicking bacterial infection and neuroinflammatory responses, isovitexin has been shown to significantly suppress the production of key pro-inflammatory mediators. mdpi.comnih.gov

The mechanism underlying this effect involves the modulation of critical inflammatory signaling pathways. Research indicates that isovitexin can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. mdpi.com These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.gov By inhibiting these pathways, isovitexin effectively reduces the expression and secretion of these inflammatory molecules, thereby mitigating the neuroinflammatory response.

Specifically, treatment with isovitexin has been shown to suppress the M1 pro-inflammatory polarization of microglia, characterized by the high expression of these cytokines and enzymes like inducible nitric oxide synthase (iNOS). nih.gov The table below summarizes the observed effects of isovitexin on key neuroinflammatory markers in LPS-stimulated BV-2 microglial cells.

BiomarkerCell ModelInducerObserved Effect of IsovitexinAssociated Pathway
TNF-α mRNABV-2 MicrogliaLPSSignificant InhibitionNF-κB, MAPK
IL-6 mRNABV-2 MicrogliaLPSSignificant InhibitionNF-κB, MAPK
IL-1β mRNABV-2 MicrogliaLPSSignificant InhibitionNF-κB
iNOS mRNABV-2 MicrogliaLPSSignificant InhibitionNF-κB
COX-2 mRNABV-2 MicrogliaLPSSignificant InhibitionNF-κB, MAPK

While these findings are based on the aglycone isovitexin, they provide a strong rationale for the investigation of this compound in neuroinflammatory disorders, as the glycosidic moiety may influence its bioavailability and activity.

Evaluation in Specific Disease Pathologies (e.g., osteoporosis)

This compound has been directly evaluated for its potential in addressing osteoporosis, a disease characterized by reduced bone mass and microarchitectural deterioration. Preclinical studies have focused on its ability to promote osteoblast differentiation, the process by which precursor cells develop into bone-forming cells.

In vitro experiments using the C2C12 cell line, a pluripotent mesenchymal cell line capable of differentiating into osteoblasts, have provided direct evidence of the compound's osteogenic activity. medchemexpress.commedchemexpress.com Treatment with this compound, particularly in the presence of Bone Morphogenetic Protein-2 (BMP-2), a potent inducer of bone formation, has been shown to enhance osteoblast differentiation. medchemexpress.comnih.gov

A key marker of early osteoblast differentiation is the enzyme Alkaline Phosphatase (ALP). Studies have demonstrated that this compound (at concentrations of 0-10 μM over 3 days) significantly increases ALP activity in C2C12 cells undergoing BMP-2-induced differentiation. medchemexpress.commedchemexpress.com This suggests that the compound can augment the signaling pathways initiated by BMP-2 to promote bone formation.

Furthermore, research on the aglycone, isovitexin, supports a broader role in bone health. In a rat model of glucocorticoid-induced osteoporosis, isovitexin treatment was found to effectively prevent osteopenia (bone loss) at critical sites like the proximal femur and lumbar vertebrae. nih.gov It demonstrated both osteogenic (bone-forming) and anti-resorptive (anti-bone-breakdown) properties, which are crucial for combating bone loss. nih.gov This dual action, coupled with its ability to mitigate associated muscle atrophy (sarcopenia), highlights the potential of this class of flavonoids for comprehensive treatment of conditions like osteosarcopenia. nih.gov

The table below summarizes the key findings related to the evaluation of this compound and its aglycone in models of bone metabolism.

CompoundModelKey ParameterObserved EffectReference
This compoundC2C12 CellsAlkaline Phosphatase (ALP) ActivityIncreased activity in the presence of BMP-2 medchemexpress.commedchemexpress.com
This compoundC2C12 CellsOsteoblast DifferentiationPromoted BMP-2-induced differentiation medchemexpress.commedchemexpress.com
IsovitexinRat Model (Glucocorticoid-induced)Bone Mass (Femur, Vertebrae)Prevented osteopenia nih.gov
IsovitexinRat Model (Glucocorticoid-induced)Bone Turnover MarkersExhibited osteogenic and anti-resorptive effects nih.gov
IsovitexinRat Model (Glucocorticoid-induced)Muscle MassReduced muscle atrophy nih.gov

Comparative Preclinical Efficacy with Related C-Glycosyl Flavonoids

This compound belongs to the family of C-glycosyl flavonoids, which includes its parent compound, isovitexin, and its isomer, vitexin. These compounds share the same aglycone, apigenin (B1666066), but differ in the attachment point of the glucose moiety. In isovitexin, the glucose is attached at the C-6 position, while in vitexin, it is at the C-8 position. mdpi.com This structural difference can influence their biological activities.

Both vitexin and isovitexin are recognized for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. mdpi.comnih.gov Their shared chemical structure results in overlapping therapeutic potential, yet subtle differences in efficacy and mechanism can exist. For instance, both compounds are known to modulate inflammatory pathways like NF-κB, which is central to their anti-inflammatory and neuroprotective effects. mdpi.com

While direct comparative studies evaluating the preclinical efficacy of this compound against other C-glycosyl flavonoids like vitexin or isovitexin in the context of neuroinflammation or osteoporosis are not extensively documented, a comparison of the known activities of the parent compounds provides a useful framework. The addition of the 2''-O-arabinoside group to the isovitexin structure is a key modification that can alter the compound's solubility, stability, and interaction with cellular targets, potentially leading to differences in efficacy.

The table below offers a comparative overview of the established mechanisms of action for the related C-glycosyl flavonoids, isovitexin and vitexin, which provides a basis for understanding the potential relative efficacy of this compound.

CompoundStructural ClassKnown Anti-Neuroinflammatory MechanismKnown Osteogenic/Anti-Osteoporotic Mechanism
IsovitexinApigenin-6-C-glucosideInhibition of NF-κB and MAPK signaling; Suppression of pro-inflammatory cytokines (TNF-α, IL-6). mdpi.comnih.govAgonist of adiponectin receptors; Promotes osteogenic and anti-resorptive activity. nih.gov
VitexinApigenin-8-C-glucosideInhibition of NF-κB signaling; Reduction of oxidative stress and apoptosis. mdpi.comInhibition of osteoclastogenesis; Promotion of osteoblast activity.
This compoundApigenin-6-C-[2-O-arabinosyl]glucosideAnti-inflammatory activity demonstrated. researchgate.netbiosynth.com (Specific neuroinflammation mechanism under investigation)Promotes BMP-2-induced osteoblast differentiation; Increases ALP activity. medchemexpress.commedchemexpress.com

The enhanced osteogenic effect of this compound in the presence of BMP-2 suggests a potentially potent activity in bone remodeling that warrants further direct comparative investigation against its parent flavonoid and other related compounds. medchemexpress.com

Future Directions and Research Gaps

Comprehensive Elucidation of Biosynthetic Networks

A fundamental gap exists in the complete understanding of the biosynthetic pathway of Isovitexin (B1672635) 2''-O-arabinoside. While the general pathway for C-glycosylflavonoids is known, the specific enzymes and regulatory mechanisms leading to the attachment of an arabinose moiety to isovitexin are yet to be fully characterized. The identification of an "isovitexin 2''-O-arabinosyltransferase" in plant metabolic pathway databases suggests a crucial enzymatic step. nih.gov Future research should focus on the isolation, characterization, and genetic encoding of this specific glycosyltransferase. A deeper understanding of this enzyme's substrate specificity and catalytic mechanism is paramount. Moreover, the broader regulatory network, including transcription factors and environmental cues that govern the expression of biosynthetic genes, remains to be explored. Metabolic engineering approaches in microbial systems could then be employed to enhance the production of Isovitexin 2''-O-arabinoside for research and potential therapeutic applications. mdpi.comresearchgate.netfrontiersin.orgnih.govresearchgate.net

In-depth Mechanistic Studies at the Molecular and Cellular Levels

Initial studies have indicated that this compound possesses anti-inflammatory properties, potentially through the inhibition of prostaglandin (B15479496) synthesis and the downregulation of cyclooxygenase (COX-1 and COX-2) mRNA expression in macrophages. mdpi.comresearchgate.netmdpi.com However, the precise molecular targets and signaling pathways modulated by this compound are largely unknown. Future investigations should aim to unravel these mechanisms. For instance, exploring its impact on key inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways is a logical next step, given the known activities of its parent compound, isovitexin. frontiersin.orgrjptonline.org Molecular docking studies could also predict potential protein targets, guiding further experimental validation. mdpi.com

Table 1: Potential Molecular and Cellular Mechanisms for Future Investigation

Research Area Specific Focus
Signaling Pathways Investigation of NF-κB, MAPK (JNK, ERK, p38), and PI3K/Akt pathways.
Enzyme Inhibition Detailed kinetic studies on COX-1, COX-2, and other inflammatory enzymes.
Gene Expression Transcriptomic analysis to identify genes modulated by the compound.

| Receptor Binding | Screening for interactions with cell surface and nuclear receptors. |

Systematic Investigation of Structure-Activity Relationships

The influence of the 2''-O-arabinoside moiety on the biological activity of the isovitexin scaffold is a critical area for investigation. Currently, there is a lack of systematic structure-activity relationship (SAR) studies. Future research should involve the comparative analysis of this compound with isovitexin and other glycosylated derivatives (e.g., glucoside, rhamnoside). mdpi.com This would elucidate the role of the sugar moiety in terms of solubility, bioavailability, and interaction with biological targets. Chemical synthesis of a series of analogs with modifications on the arabinose unit or the flavonoid core would provide a more comprehensive understanding of the structural requirements for its biological effects.

Exploration of Broader Biological Activities and Novel Disease Targets

The known biological activities of this compound are currently limited. However, the diverse pharmacological effects of its parent compound, isovitexin, suggest a broader potential. Future research should explore other therapeutic areas. Given that isovitexin has shown antioxidant, anticancer, neuroprotective, and potential antidiabetic activities, these are promising avenues for the investigation of its arabinoside derivative. nih.govnih.govmdpi.comnih.gov Screening this compound against a panel of cancer cell lines, neuronal cell models of neurodegeneration, and in assays relevant to metabolic disorders would be a valuable starting point.

Table 2: Potential Therapeutic Areas for Future Research

Therapeutic Area Rationale based on Isovitexin Activity
Oncology Isovitexin exhibits anticancer properties. mdpi.comsemanticscholar.org
Neuroprotection Isovitexin shows neuroprotective effects. nih.govnih.gov
Metabolic Diseases Related flavonoids have shown antidiabetic potential. nih.gov

| Antioxidant Therapy | The flavonoid structure suggests antioxidant capacity. nih.gov |

Advanced Preclinical Development for Specific Indications

Currently, there is a significant lack of preclinical data for this compound. Future research must bridge this gap by conducting in vivo studies in relevant animal models to evaluate its efficacy for specific diseases, such as inflammatory conditions or neurodegenerative disorders. carlroth.com Pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, comprehensive toxicological assessments are required to establish its safety profile before any consideration for clinical development. nih.govchemicalbook.comnih.gov

Assessment of Synergistic Effects with Other Natural Compounds

The potential for synergistic interactions between this compound and other natural compounds is an unexplored but promising area of research. Many phytomedicines exert their effects through the combined action of multiple constituents. Future studies could investigate the synergistic or additive effects of this compound when combined with other flavonoids, such as quercetin (B1663063) or luteolin, in various biological assays. This could lead to the development of more potent and effective natural product-based therapies.

Development of Innovative Research Methodologies and Systems

The study of C-glycosylflavonoids, particularly the separation and analysis of isomers, presents analytical challenges. rjptonline.org Future research could focus on developing and applying innovative methodologies for the efficient isolation, purification, and characterization of this compound from complex plant extracts. Advanced analytical techniques, such as supercritical fluid chromatography and advanced mass spectrometry methods, could be employed. Furthermore, the use of sophisticated in vitro models, such as organ-on-a-chip technology, could provide more physiologically relevant insights into its mechanisms of action and toxicity.

Q & A

Basic: What are the primary natural sources of Isovitexin 2''-O-arabinoside, and how can they be efficiently extracted for laboratory use?

Answer:
this compound is predominantly found in Poaceae plants such as Avena sativa (oat), bamboo leaves, rice bran, and alfalfa (Medicago sativa) . For laboratory extraction, fresh or dried plant material is typically homogenized and subjected to solvent extraction using methanol or ethanol, followed by purification via high-performance liquid chromatography (HPLC). DMSO is a recommended solvent for dissolving the compound due to its solubility (90 mg/mL at 25°C) . Post-extraction, analytical HPLC (≥98% purity) is used to confirm identity and quantify yields .

Advanced: How do glycosylation patterns of this compound influence its bioactivity, and what genetic factors regulate these modifications?

Answer:
Glycosylation at the 2''-O position with arabinose enhances solubility and bioavailability, impacting interactions with cellular targets such as inflammatory cytokines (e.g., TNF-α and IL-6) . Genetic regulation involves locus D6a, which controls 2'-O-arabinosylation in Silene species. This gene’s expression is developmentally stage-dependent, with activity prominent in cotyledons and rosette leaves but suppressed in mature tissues . Comparative studies with analogs like isovitexin-2''-O-rhamnoside (found in Conch species) reveal distinct bioactivities, underscoring the role of sugar moieties in target specificity .

Basic: What analytical techniques are recommended for identifying and quantifying this compound in plant extracts?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Fragmentation patterns (e.g., m/z 433 from arabinoside cleavage) confirm identity .
  • High-Performance Liquid Chromatography (HPLC): Retention times and UV absorption (270–340 nm) are used for quantification, with purity standards ≥98% .
  • Nuclear Magnetic Resonance (NMR): Structural elucidation via ¹H/¹³C NMR resolves arabinosyl substitution patterns .

Advanced: What experimental strategies can address discrepancies in reported antioxidant efficacy of this compound across different studies?

Answer:
Variations in antioxidant data (e.g., DPPH/ABTS assays) often stem from:

  • Natural Variation: Flavone concentrations differ by plant source (e.g., Avena sativa vs. alfalfa) and growth conditions .
  • Matrix Effects: Co-eluting compounds (e.g., saponarin, vitexin) in crude extracts may synergize or antagonize activity .
    Solutions:
  • Use isolated compounds (≥98% purity) for assays .
  • Standardize oxidative stress models (e.g., H₂O₂-induced neuronal damage) and include positive controls (e.g., ascorbic acid) .

Basic: What are the established pharmacological activities of this compound, and what in vivo models have validated these effects?

Answer:

  • Neuroprotection: Reduces oxidative stress in neuronal cells (IC₅₀: 62 μM in enzyme inhibition assays) .
  • Anti-inflammatory: Suppresses TNF-α and IL-6 in LPS-stimulated macrophages .
  • Antidiabetic: Lowers blood glucose in STZ-induced diabetic rats (10 mg/kg dose) .
  • Antimicrobial: Inhibits bacterial growth in synergy with amide-rich fractions .
    Models: Rodent models (e.g., Sprague-Dawley rats) and cell lines (e.g., RAW 264.7 macrophages) are commonly used .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity for pharmacological studies?

Answer:

  • Enzymatic Glycosylation: Use UDP-arabinose and glycosyltransferases (e.g., from Silene spp.) to couple arabinose to isovitexin .
  • Purification: Multi-step HPLC with C18 columns and gradient elution (water-acetonitrile) achieves >95% purity .
  • Yield Enhancement: Bioreactor-based cultivation of plant callus cultures (e.g., Avena sativa) increases precursor availability .

Advanced: What are the challenges in standardizing bioactivity assays for this compound given its structural analogs in plant matrices?

Answer:

  • Cross-Reactivity: Analogous flavones (e.g., vitexin, orientin) with similar UV spectra and masses may co-elute, requiring UPLC-MS/MS for differentiation .
  • Dose-Response Variability: Adjust Km coefficients for interspecies dosing (e.g., murine-to-rat conversion: 20 mg/kg × 3 [mouse Km] / 6 [rat Km] = 10 mg/kg) .
  • Bioassay Interference: Remove polyphenols via solid-phase extraction (SPE) before cellular assays to isolate target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.